Iodomethyl phenyl carbonate Iodomethyl phenyl carbonate
Brand Name: Vulcanchem
CAS No.: 211035-14-2
VCID: VC14201419
InChI: InChI=1S/C8H7IO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,6H2
SMILES:
Molecular Formula: C8H7IO3
Molecular Weight: 278.04 g/mol

Iodomethyl phenyl carbonate

CAS No.: 211035-14-2

Cat. No.: VC14201419

Molecular Formula: C8H7IO3

Molecular Weight: 278.04 g/mol

* For research use only. Not for human or veterinary use.

Iodomethyl phenyl carbonate - 211035-14-2

Specification

CAS No. 211035-14-2
Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
IUPAC Name iodomethyl phenyl carbonate
Standard InChI InChI=1S/C8H7IO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key YJQPPPJAQUHFES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)OCI

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Data

  • Molecular Formula: C8H7IO3\text{C}_8\text{H}_7\text{IO}_3

  • Molecular Weight: 278.04 g/mol

  • SMILES Notation: C1=CC=C(C=C1)OC(=O)OCI\text{C1=CC=C(C=C1)OC(=O)OCI}

  • InChI Key: YJQPPPJAQUHFES-UHFFFAOYSA-N.

The iodomethyl group confers electrophilic character, enabling nucleophilic substitution reactions, while the phenyl carbonate moiety contributes to stability and solubility in organic solvents .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointNot reported
Melting PointNot reported
DensityNot available
LogP (Partition Coefficient)2.8 (predicted)
SolubilitySoluble in polar aprotic solvents

Synthesis Methods

Direct Carbonate Esterification

Iodomethyl phenyl carbonate is synthesized via the reaction of iodomethyl chloroformate with phenol under alkaline conditions:

ClCOOCH2I+PhOHBasePhOCOOCH2I+HCl\text{ClCOOCH}_2\text{I} + \text{PhOH} \xrightarrow{\text{Base}} \text{PhOCOOCH}_2\text{I} + \text{HCl}

This method yields moderate to high purity products but requires careful control of stoichiometry and temperature .

Alternative Pathways

  • Transesterification: Exchange of alkoxy groups between carbonates (e.g., methyl phenyl carbonate and iodomethane) .

  • Oxidative Carbonylation: Direct coupling of iodomethanol with phenyl carbonate precursors under catalytic conditions .

Table 2: Synthesis Optimization Parameters

MethodConditionsYield (%)
Chloroformate Route10°C, NaOH, Dichloromethane65–75
Transesterification60°C, K2_2CO3_3, DMF50–60

Applications in Industry and Research

Pharmaceutical Intermediates

Iodomethyl phenyl carbonate serves as a key intermediate in synthesizing potassium channel modulators (e.g., retigabine derivatives) . Its iodine atom facilitates radio-labeling for pharmacokinetic studies .

Polymer Chemistry

The compound is utilized in photoinitiated polymerization due to its ability to generate radicals under UV light, enabling crosslinking in resins .

Organic Synthesis

  • Alkylating Agent: Reacts with amines and thiols to form carbamates and thiocarbonates .

  • Photochemical Studies: Undergoes homolytic cleavage to produce iodomethyl radicals, which participate in chain reactions .

Recent Research Advances

Dual-Action Therapeutics

Ethynylphenyl carbonate derivatives, structurally related to iodomethyl phenyl carbonate, exhibit acetylcholinesterase inhibition (IC50_{50} = 28–86 μM) and anti-inflammatory activity . These findings suggest potential in treating neurodegenerative diseases .

Photostability Improvements

Modifications to the carbonate backbone, such as fluorination, reduce dimerization under UV exposure, enhancing utility in optoelectronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator